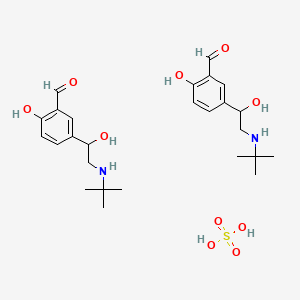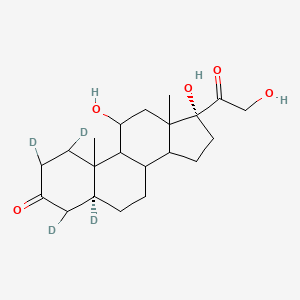
Albuterol Aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albuterol Aldehyde, also known as 4-[(1,1-dimethylethyl)amino]-3-hydroxybenzaldehyde, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is a pale yellow solid and is considered a related impurity of Albuterol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Albuterol Aldehyde can be synthesized through several methods, including the oxidation of primary alcohols and the cleavage of alkenes . One common method involves the ozonolysis of alkenes, where an alkene reacts with ozone to form an ozonide, which is then cleaved with zinc dust and water to yield the aldehyde . Another method involves the oxidation of primary alcohols using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of ozonolysis and oxidation of primary alcohols are common due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Albuterol Aldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium (VI) oxidants, Swern oxidation, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds, cyanide ions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Albuterol Aldehyde has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Albuterol Aldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products . The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Albuterol Aldehyde is similar to other aldehydes and related compounds, such as:
Salbutamol (Albuterol): A medication used to treat asthma and other respiratory conditions.
4-Hydroxy-3-(hydroxymethyl)benzaldehyde: Another aldehyde with similar chemical properties.
Levalbuterol: A single enantiomer of Albuterol with higher specificity for beta2-adrenergic receptors.
Uniqueness
This compound is unique due to its specific structure and properties, which make it a valuable intermediate in organic synthesis and a subject of scientific research .
Propriétés
Formule moléculaire |
C26H40N2O10S |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde;sulfuric acid |
InChI |
InChI=1S/2C13H19NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,8,12,14,16-17H,7H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
PUXHXTHIRAPAII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099287.png)
![8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14099295.png)

![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14099302.png)
![2-(3-Methoxypropyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099303.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14099314.png)

![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099329.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099337.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide](/img/structure/B14099340.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B14099344.png)

![1-(4-Bromophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099382.png)
